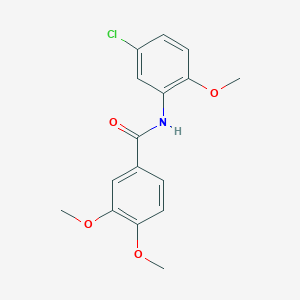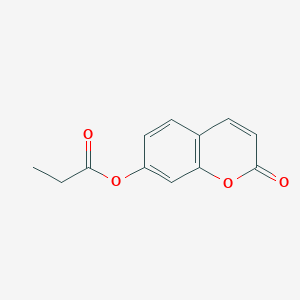![molecular formula C15H19N3O4 B5772808 N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide, commonly known as NAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NAC is a hydrazide derivative of cyclohexanecarboxylic acid that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of NAC is not fully understood. However, it has been suggested that NAC exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. NAC has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
NAC has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NAC has also been reported to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, NAC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, NAC has some limitations for use in lab experiments. It has been reported to have poor solubility in water, which can limit its bioavailability and efficacy. Additionally, NAC can interact with other compounds in the cell culture media, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on NAC. One area of interest is the development of novel formulations of NAC that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential of NAC as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the mechanism of action of NAC needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
NAC can be synthesized using various methods, including the reaction of cyclohexanecarboxylic acid with hydrazine hydrate and 4-nitrobenzoyl chloride. Another method involves the reaction of cyclohexanecarbohydrazide with 4-nitrobenzoyl chloride. The synthesis of NAC using these methods has been reported in the literature.
Aplicaciones Científicas De Investigación
NAC has been extensively studied for its potential therapeutic applications. It has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties. NAC has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and pancreatic beta cells. It has also been reported to reduce inflammation in animal models of various diseases, including arthritis, colitis, and sepsis. Additionally, NAC has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-11-6-8-13(9-7-11)18(21)22)16-17-15(20)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLNOFQGKKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)

![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)



![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)
